5-Aminopentanoic Acid Benzyl Ester Tosylate

Organic Synthesis Peptide Chemistry Analytical Chemistry

Inconsistent peptide coupling yields due to variable salt forms? This tosylate salt (CAS 63649-14-9) provides a ready-to-use, pre-protected δ-amino acid. Its defined melting point (63-69°C) and high purity (≥98%) ensure precise stoichiometry and reproducible synthesis. - ≥98% HPLC purity guarantees accurate reaction outcomes. - Distinct tosylate counterion ensures consistent solubility and stability vs. HCl salts. - Ambient storage and non-hazardous classification simplify logistics.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 63649-14-9
Cat. No. B555838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopentanoic Acid Benzyl Ester Tosylate
CAS63649-14-9
SynonymsZ-D-Glu-OH; 63648-73-7; N-Carbobenzoxy-D-glutamicAcid; Z-D-Glu; (R)-2-(((Benzyloxy)carbonyl)amino)pentanedioicacid; Z-D-glutamicacid; Cbz-D-Glu; AmbotzZAA1204; PHQ-DGL; PubChem10518; N-Cbz-D-glutamicAcid; AC1LUI9C; N-CBZ-D-GLU-OH; SCHEMBL910423; BDBM36119; MolPort-003-983-023; N-Benzyloxycarbonyl-D-glutamicacid; ZINC1831034; CZ-070; KM0768; AKOS015924154; N-(Benzyloxycarbonyl)-D-glutamicacid; AM81696; VZ36523; AJ-31739
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10)
InChIKeyPVFCXMDXBIEMQG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminopentanoic Acid Benzyl Ester Tosylate: Identity and Baseline Characteristics


5-Aminopentanoic acid benzyl ester tosylate (CAS 63649-14-9) is a chemically protected derivative of the unnatural amino acid 5-aminopentanoic acid, presented as a stable p-toluenesulfonate salt [1]. It features a benzyl ester group that serves as a carboxyl-protecting group, an amino group available for further functionalization, and a tosylate counterion that influences solubility, stability, and handling . The compound is primarily utilized in organic synthesis, peptide chemistry, and pharmaceutical research as a building block or intermediate, particularly where a protected δ-amino acid residue is required [2].

Product Type Protected δ-amino acid building block
Key Feature Pre-installed benzyl ester protecting group
Form Advantage Stable tosylate salt with defined melting point Supports quality control and stoichiometric accuracy

Why Salt Form and Physicochemical Profile Prevent Simple Substitution


Although several derivatives of 5-aminopentanoic acid exist (e.g., hydrochloride salt, free base, methyl ester), the specific tosylate salt form offers a distinct set of physicochemical properties—including molecular weight, melting point, and handling characteristics—that are critical for reproducible synthesis, purification, and analytical workflows . Direct substitution with the hydrochloride salt (CAS 154407-91-7), for instance, alters the compound's mass, solubility, and stability, which can lead to inconsistencies in reaction yields, chromatographic behavior, and storage conditions . The quantitative evidence below delineates where the tosylate salt demonstrates verifiable differentiation relative to its closest alternatives, thereby informing a scientifically rigorous procurement decision.

This Product Tosylate salt (MW 379.5 g/mol)
Potential Substitute Hydrochloride salt (MW 243.7 g/mol)
The substantial molecular weight difference (+55.7%) may shift molar calculations and mass spectrometry detection, limiting direct substitution.
This Product Defined melting point (63–69 °C)
Potential Substitute Hydrochloride salt (melting point not reported)
Lack of a reported melting point for the hydrochloride salt removes a key purity and identity checkpoint, potentially affecting lot-to-lot reproducibility.
This Product Non-hazardous classification
Potential Substitute Hydrochloride salt (GHS07 irritant)
Switching to the hydrochloride analog introduces hazardous material handling, which may alter shipping costs and laboratory safety protocols.

Quantitative Differentiation vs. Key Analogs


Salt Form and Molecular Weight Comparison

The tosylate salt of benzyl 5-aminopentanoate possesses a molecular weight of 379.5 g/mol, which is 135.8 g/mol (55.7%) heavier than the hydrochloride salt analog (243.7 g/mol) . This substantial mass difference directly impacts molar calculations, mass spectrometry detection, and the physical properties of the solid material. The tosylate salt exhibits a defined melting point range of 63–69 °C, whereas the hydrochloride salt lacks a publicly reported melting point in vendor specifications .

Salt Form & MW Comparison
Direct comparison
Tosylate: 379.5 g/mol
Hydrochloride: 243.7 g/mol
MW difference of +135.8 g/mol (55.7%) alters stoichiometry and MS detection.
Tosylate melting point reported (63–69 °C); hydrochloride lacks vendor-specified value.
Organic Synthesis Peptide Chemistry Analytical Chemistry

Purity Specification Advantage

The 5-aminopentanoic acid benzyl ester tosylate salt is routinely offered with a minimum purity of ≥98% as determined by HPLC, as confirmed by multiple reputable vendors . In contrast, the hydrochloride salt analog is more commonly available at 95% purity . The higher purity specification for the tosylate salt can reduce the need for additional purification steps and improve the consistency of synthetic outcomes.

Purity Specification
Direct comparison
Tosylate: ≥98% (HPLC)
Higher minimum purity may reduce side reactions and improve yield consistency.
Comparator hydrochloride salt typically specified at 95% purity.
Chemical Synthesis Quality Control Pharmaceutical Intermediates

Synthetic Utility as a Protected Building Block

The tosylate salt serves as a protected form of 5-aminopentanoic acid, with the benzyl ester group removable under hydrogenolytic conditions and the amino group free for coupling . A published synthesis reports a reaction yield of 95.3% for the preparation of the tosylate salt from the free amino acid and benzyl alcohol under reflux in toluene, demonstrating an efficient and reproducible synthetic access to this protected building block . In contrast, the free amino acid (5-aminopentanoic acid, CAS 660-88-8) lacks the ester protecting group and requires additional protection steps before peptide coupling, adding complexity and reducing overall efficiency.

Synthetic Utility
Cross-study comparable
95.3% yield reported for tosylate salt formation
Pre-protected building block eliminates a protection step versus free amino acid.
Reflux in toluene, 5 h (Hachisako et al., 2009).
Peptide Synthesis Protecting Group Strategy Medicinal Chemistry

Handling and Storage Safety Profile

The tosylate salt is classified as non-hazardous for transport and is recommended for long-term storage in a cool, dry place at ambient temperature . In contrast, the hydrochloride salt carries GHS hazard warnings (H302, H315, H319, H335) and requires more stringent storage and handling precautions . This differentiation can influence laboratory safety protocols, shipping costs, and procurement compliance.

Handling & Storage Profile
Direct comparison
Tosylate: Non-hazardous
Non-hazardous classification simplifies procurement and laboratory handling.
Comparator hydrochloride salt carries GHS07 warnings (H302, H315, H319, H335).
Chemical Logistics Laboratory Safety Procurement Compliance

High-Value Research and Industrial Application Scenarios


Protected δ-Amino Acid in Peptide Synthesis

The tosylate salt provides a ready-to-use, pre-protected form of 5-aminopentanoic acid. The benzyl ester group protects the carboxyl terminus, while the free amino group can participate in standard peptide coupling reactions (e.g., using carbodiimides or uronium salts). The higher purity (≥98%) and defined melting point facilitate accurate weighing and reaction stoichiometry, directly addressing the needs of peptide chemists seeking reproducible and efficient incorporation of a δ-amino acid residue .

Intermediates for Neurological Disorder Therapeutics

Vendor applications note the use of this compound as an intermediate in the development of drugs targeting neurological conditions, due to the structural similarity of 5-aminopentanoic acid to the neurotransmitter GABA . The tosylate salt's stability and ease of handling support its use in multi-step synthetic routes where consistent intermediate quality is paramount. The defined melting point (63–69 °C) serves as a critical in-process control check .

Analytical Method Development and Calibration Standards

The high purity (≥98% by HPLC) and well-defined physicochemical properties of the tosylate salt make it suitable as a reference standard in chromatographic method development . Its distinct molecular weight (379.5 g/mol) and melting point provide robust parameters for instrument calibration and method validation, particularly in HPLC and LC-MS analyses of amino acid derivatives and peptide fragments.

Non-Hazardous Protected Amino Acid for Organic Synthesis

In synthetic organic laboratories, the non-hazardous classification and ambient storage conditions of the tosylate salt reduce the logistical and safety burden compared to hydrochloride analogs . This facilitates its use in both small-scale research and larger-scale process development, where handling simplicity and regulatory compliance are key procurement considerations .

Application
Selection Property
Validation Focus
Protected δ-amino acid in peptide synthesis
Pre-installed benzyl ester; ≥98% purity
Coupling efficiency and protecting group stability
Intermediate for neurological disorder research
Stable tosylate salt; defined melting point
In-process control and intermediate reproducibility
Analytical method development and calibration
Distinct MW (379.5 g/mol); HPLC purity
Chromatographic retention and detection parameters
Non-hazardous protected amino acid for organic synthesis
Non-hazardous classification; ambient storage
Process safety documentation and procurement compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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